molecular formula C13H12N6O2 B12202363 N-(furan-2-ylmethyl)-2-[5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]acetamide

N-(furan-2-ylmethyl)-2-[5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]acetamide

Cat. No.: B12202363
M. Wt: 284.27 g/mol
InChI Key: KTIMCNQPDRSTFH-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-[5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]acetamide is a synthetic organic compound that features a furan ring, a pyrazine ring, and a triazole ring. These heterocyclic structures are often found in compounds with significant biological activity, making this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-[5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the pyrazine ring: This can be synthesized via condensation reactions involving diamines and diketones.

    Formation of the triazole ring: This can be synthesized through cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition.

    Coupling reactions: The final step involves coupling the furan, pyrazine, and triazole rings through appropriate linkers and under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-[5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazines.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines, thiols, and halides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the pyrazine ring might yield dihydropyrazines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving heterocyclic compounds.

    Medicine: As a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-[5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]acetamide would depend on its specific biological target. Potential mechanisms could include:

    Enzyme inhibition: The compound might inhibit specific enzymes by binding to their active sites.

    Receptor modulation: The compound might modulate the activity of specific receptors by binding to them.

    Pathway interference: The compound might interfere with specific biochemical pathways by interacting with key proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-2-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]acetamide: Similar structure but with a pyridine ring instead of a pyrazine ring.

    N-(furan-2-ylmethyl)-2-[5-(pyrimidin-2-yl)-1H-1,2,4-triazol-3-yl]acetamide: Similar structure but with a pyrimidine ring instead of a pyrazine ring.

Uniqueness

N-(furan-2-ylmethyl)-2-[5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]acetamide is unique due to the specific combination of furan, pyrazine, and triazole rings, which might confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C13H12N6O2

Molecular Weight

284.27 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-(3-pyrazin-2-yl-1H-1,2,4-triazol-5-yl)acetamide

InChI

InChI=1S/C13H12N6O2/c20-12(16-7-9-2-1-5-21-9)6-11-17-13(19-18-11)10-8-14-3-4-15-10/h1-5,8H,6-7H2,(H,16,20)(H,17,18,19)

InChI Key

KTIMCNQPDRSTFH-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC(=O)CC2=NC(=NN2)C3=NC=CN=C3

Origin of Product

United States

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